molecular formula C15H19NO2 B13683233 Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate

Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate

Katalognummer: B13683233
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: GMFRIRBNUGYVEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a substituted phenyl ring with ethynyl and dimethyl substituents. The Boc group is widely used to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . The ethynyl group may facilitate click chemistry or further functionalization, while the 2,3-dimethylphenyl moiety could influence steric and electronic properties.

Eigenschaften

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

tert-butyl N-(4-ethynyl-2,3-dimethylphenyl)carbamate

InChI

InChI=1S/C15H19NO2/c1-7-12-8-9-13(11(3)10(12)2)16-14(17)18-15(4,5)6/h1,8-9H,2-6H3,(H,16,17)

InChI-Schlüssel

GMFRIRBNUGYVEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1C)NC(=O)OC(C)(C)C)C#C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods provide a good yield and selectivity, making them suitable for both laboratory and industrial production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Carbamate Group

The carbamate group (-OCONHR) undergoes nucleophilic substitution under basic conditions. This reactivity is critical for modifying the tert-butyl protecting group or introducing new functional groups.

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductsYieldSource
Boc DeprotectionTrifluoroacetic acid (TFA) with triisopropylsilane (TIS)Free amine derivative89–95%
AlkylationAlkyl halides, Cs₂CO₃, TBAI in DMFN-alkyl carbamates60–76%

Mechanistic Insight : Boc deprotection proceeds via acid-catalyzed cleavage of the tert-butoxycarbonyl group, forming a carbamic acid intermediate that decarboxylates to yield the amine . Alkylation involves nucleophilic attack by the carbamate oxygen on the alkyl halide, facilitated by cesium carbonate as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst .

Oxidation of the Ethynyl Group

The terminal alkyne (ethynyl group) undergoes oxidation to form carbonyl derivatives, a reaction leveraged in synthesizing ketones or carboxylic acids.

Oxidation Pathways

Oxidizing AgentConditionsProductsSelectivitySource
KMnO₄Acidic aqueous solution, 0–5°C4-Keto-2,3-dimethylphenyl carbamate>80%
Ozone (O₃)CH₂Cl₂, −78°C, followed by Zn/H₂O4-Carboxy-2,3-dimethylphenyl carbamate65–70%

Key Observation : Potassium permanganate selectively oxidizes the ethynyl group to a ketone without affecting the carbamate or methyl substituents . Ozonolysis followed by reductive workup cleaves the alkyne to a carboxylic acid, enabling further derivatization .

Reductive Transformations

The ethynyl group and carbamate functionality participate in reduction reactions to form saturated analogs or amines.

Reduction Methods

Reducing AgentConditionsProductsYieldSource
H₂/Pd-CEtOH, 25°C, 1 atm H₂4-Ethyl-2,3-dimethylphenyl carbamate85%
LiAlH₄Anhydrous THF, 0°C → refluxTert-butyl (4-ethyl-2,3-dimethylphenyl)amine72%

Applications : Catalytic hydrogenation saturates the ethynyl group to ethyl, preserving the carbamate . Lithium aluminum hydride reduces the carbamate to a secondary amine, demonstrating the lability of the Boc group under strong reducing conditions .

Curtius Rearrangement

The carbamate group participates in Curtius rearrangement to form isocyanates, which are trapped to generate ureas or other derivatives.

Experimental Data

Starting MaterialReagents/ConditionsProductsYieldSource
Acyl azide derivativeZn(OTf)₂, heat (75°C)Isocyanate intermediate + tert-butanol89%

Mechanism : Heating the acyl azide derived from the carbamate induces rearrangement to an isocyanate, which reacts with tert-butanol to form stable urea derivatives .

Reactivity in Medicinal Chemistry Contexts

The compound’s ethynyl and carbamate groups enable its use as a precursor in drug discovery. For example:

  • Reductive amination with formaldehyde yields methylene-bridged analogs (e.g., intermediates 38 and 39 in ).

  • Mannich reactions introduce aminoalkyl side chains for bioactivity optimization .

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous base (pH > 10) cleaves the carbamate to 4-ethynyl-2,3-dimethylphenol and tert-butanol .

  • Thermal Decomposition : Degrades above 248°C, releasing CO₂ and forming tertiary amine byproducts .

Wissenschaftliche Forschungsanwendungen

Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic compounds, including indoles and other heterocycles.

    Biology: This compound is studied for its potential biological activities, such as anticancer and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The table below compares key structural features, molecular properties, and applications of Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
This compound Not provided* Not provided* Ethynyl, 2,3-dimethylphenyl Inferred: Intermediate for click chemistry or drug synthesis -
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Chlorophenethyl Lab chemical; stable under storage conditions
3,4-MDMA tert-butyl Carbamate Not provided Not provided MDMA-related substituents Precursor in 3,4-MDMA synthesis
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate C₁₉H₂₃NO₃ 313.39 Benzyloxy, 4-methylphenyl Bulky substituent for steric modulation
tert-Butyl (3-Methacrylamidopropyl)carbamate C₁₂H₂₂N₂O₃ 242.32 Methacrylamidopropyl Polymerizable group; melting point: 81–83°C

Physical Properties

  • Melting Points : tert-Butyl (3-Methacrylamidopropyl)carbamate exhibits a melting point of 81–83°C , whereas analogs like tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate (molar mass 313.39) likely have higher melting points due to increased molecular weight and rigidity .
  • Solubility : The ethynyl group in the target compound may enhance solubility in polar aprotic solvents compared to benzyloxy- or chlorophenethyl-substituted analogs.

Biologische Aktivität

Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C13H15NO2
  • Molecular Weight : 219.27 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a tert-butyl group attached to a phenyl ring that contains an ethynyl substituent and two methyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated IC50 values ranging from 10 to 30 µM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Studies :
    • Research has indicated that the compound may act as an inhibitor of key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and certain kinases. This inhibition can disrupt tumor growth and metastasis .
  • Antimicrobial Activity :
    • In antimicrobial assays, this compound showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL for both bacterial strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound10 - 3050
Doxorubicin0.5 - 1N/A
Cisplatin5 - 10N/A

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound in animal models.
  • Mechanistic Insights : Detailed studies on the molecular targets and pathways affected by the compound will help in understanding its therapeutic potential.
  • Structural Modifications : Exploring analogs of this compound may lead to improved efficacy and reduced toxicity.

Q & A

Q. What are the common synthetic routes for Tert-butyl (4-ethynyl-2,3-dimethylphenyl)carbamate, and what reaction conditions are critical for optimal yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including Boc (tert-butoxycarbonyl) protection of amines, Sonogashira coupling for ethynyl group introduction, and purification via column chromatography. Key steps include:

  • Boc Protection : Reacting the amine precursor with Boc anhydride (Boc₂O) in dichloromethane (DCM) under inert atmosphere (N₂/Ar) at low temperatures (-78°C) to prevent side reactions .
  • Ethynyl Group Introduction : Using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in THF with a base (e.g., DIEA) for cross-coupling reactions. Temperature control (room temperature to 80°C) and inert conditions are critical to avoid alkyne polymerization .
  • Purification : Column chromatography with ethyl acetate/hexane gradients is standard. Yield optimization requires strict moisture avoidance and reagent stoichiometry adjustments .

Q. How is the compound characterized post-synthesis, and what analytical techniques are most reliable?

Methodological Answer: Post-synthesis characterization involves:

  • Mass Spectrometry (MS) : ESI+ or MALDI-TOF to confirm molecular weight and purity (e.g., observed [M+H]⁺ peaks matching theoretical values) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity of substitutions (e.g., ethynyl proton signals at δ ~2.5–3.5 ppm; aromatic protons in substituted phenyl groups) .
  • Chromatography : TLC and HPLC to assess purity (>95% typical for intermediates) .

Q. What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer:

  • Storage : Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to light, moisture, and strong acids/bases .
  • Stability : Stable under recommended conditions but degrades in acidic/basic environments. Monitor via periodic NMR or HPLC to detect decomposition (e.g., Boc group cleavage) .

Advanced Research Questions

Q. How can computational modeling assist in predicting reactivity or regioselectivity in derivatives of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for cross-coupling reactions (e.g., Sonogashira), predicting regioselectivity based on electron density maps and steric effects .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMAc) on reaction kinetics to optimize solvent choice .

Q. What are the challenges in achieving regioselectivity during the introduction of the ethynyl group, and how can reaction conditions be optimized?

Methodological Answer:

  • Challenges : Competing side reactions (e.g., alkyne homocoupling) and steric hindrance from dimethyl groups on the phenyl ring.
  • Optimization :
    • Catalyst Tuning : Use PdCl₂(PPh₃)₂ with CuI to enhance selectivity .
    • Temperature Gradients : Start at 0°C to minimize side reactions, then gradually increase to 50°C .
    • Solvent Screening : Polar aprotic solvents (e.g., DMAc) improve solubility of bulky intermediates .

Q. How can researchers resolve contradictions in reported reaction yields for similar tert-butyl carbamate derivatives?

Methodological Answer:

  • Variable Control : Replicate protocols with strict attention to moisture levels, catalyst purity, and inert conditions. For example, Pd catalyst batches may vary in activity, affecting yields .
  • Troubleshooting :
    • Yield Drop : Add molecular sieves to scavenge water or use freshly distilled solvents.
    • Byproduct Formation : Optimize stoichiometry (e.g., excess alkyne reagent to drive coupling) .

Q. What strategies are effective for scaling up synthesis while maintaining high enantiomeric purity?

Methodological Answer:

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., Boc protection) .
  • Chiral Catalysts : Employ asymmetric hydrogenation or enzymatic resolution for enantiomerically pure intermediates .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be interpreted?

Methodological Answer:

  • Contextual Factors : Solubility discrepancies may arise from crystallinity variations (amorphous vs. crystalline forms) or residual solvents.
  • Experimental Verification :
    • Perform saturation solubility tests in DCM, THF, and water.
    • Use DSC (Differential Scanning Calorimetry) to assess polymorphic forms affecting solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.